molecular formula C22H22N2O2S B2897110 2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 763124-66-9

2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2897110
CAS RN: 763124-66-9
M. Wt: 378.49
InChI Key: HZYRQIVIBARJQV-UHFFFAOYSA-N
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Description

The compound “2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide” is a unique chemical with the linear formula C22H22N2O2S . It has a molecular weight of 378.497 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Photoresponsive Molecularly Imprinted Hydrogels

Research has demonstrated the development of photoresponsive molecularly imprinted hydrogels using azobenzene-containing functional monomers for the photoregulated release and uptake of pharmaceuticals in aqueous media. This application is crucial for creating smart drug delivery systems that can control the release of drugs in response to external light stimuli, enhancing therapeutic efficacy and minimizing side effects (Gong, Wong, & Lam, 2008).

Synthesis and Antimicrobial Studies of Sulfanilamide Derivatives

Another study focused on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. Although the synthesized compounds showed no significant antibacterial or antifungal activity, this research contributes to the understanding of the structural-activity relationships of sulfanilamide derivatives, which can inform the design of new compounds with potential therapeutic applications (Lahtinen et al., 2014).

Green Synthesis of Paracetamol Analogues

The green synthesis of potential analgesic and antipyretic compounds, specifically paracetamol analogues, represents an environmentally friendly approach to drug design and discovery. This research showcases the development of new compounds with potential therapeutic benefits, emphasizing the importance of sustainable methods in pharmaceutical synthesis (Reddy, Reddy, & Dubey, 2014).

Chemoselective Acetylation for Antimalarial Drug Synthesis

A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as the catalyst, highlights an efficient method for synthesizing intermediates for antimalarial drugs. This research underscores the potential of biocatalysis in the synthesis of pharmaceutical intermediates, offering a more selective and environmentally benign alternative to traditional chemical synthesis methods (Magadum & Yadav, 2018).

Safety and Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-16-10-12-18(13-11-16)24-22(26)15-27-21-9-5-3-7-19(21)23-14-17-6-2-4-8-20(17)25/h2-13,23,25H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRQIVIBARJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide

CAS RN

763124-66-9
Record name 2-((2-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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